

Health and safety data for 4-Chlorophenethylamine exposure

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Compound of Interest

Compound Name: 4-Chlorophenethylamine

Cat. No.: B057563

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An In-depth Technical Guide to the Health and Safety of **4-Chlorophenethylamine** Exposure
For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

4-Chlorophenethylamine (4-CPEA) is a halogenated organic compound belonging to the phenethylamine class.^[1] Its structure is characterized by a phenethylamine backbone with a chlorine atom substituted at the para (4) position of the phenyl ring.^[1] This compound is primarily utilized as a chemical intermediate or starting material in the synthesis of pharmaceuticals and other specialty chemicals, particularly those targeting the central nervous system.^[1] It does not occur naturally in any significant quantity and is produced via industrial synthesis.^[1]

While structurally related to well-known psychoactive substances, 4-CPEA itself is most commonly encountered in research and development laboratories. Understanding its specific health and safety profile is therefore critical for professionals handling this compound. This guide provides a comprehensive overview of its known hazards, postulates its mechanism of action based on structural analogies, and offers detailed protocols for risk mitigation and experimental analysis.

Table 1: Chemical and Physical Properties of **4-Chlorophenethylamine**

Property	Value	Source(s)
CAS Number	156-41-2	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [3] [4]
Molecular Weight	155.62 g/mol	[3]
Appearance	White to off-white solid; clear almost colorless to yellow liquid	[1]
Odor	Faint, characteristic amine-like	[1]
Solubility	Soluble in water	[1]
Boiling Point	220 °C (428 °F)	[5]
Density	1.112 - 1.306 g/mL at 25 °C	[4] [5]
pKa	9.72 ± 0.10 (Predicted)	[1]

Part 1: Hazard Identification and Immediate Safety Protocols

Exposure to **4-Chlorophenethylamine** presents moderate to severe health hazards, primarily related to its corrosive and irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.

GHS Hazard Classification

- Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and irritation.[\[2\]](#)[\[3\]](#)
- Serious Eye Damage/Eye Irritation, Category 1/2: Causes serious eye damage and irritation.
[\[2\]](#)[\[3\]](#)
- Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[\[1\]](#)[\[3\]](#)

- Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Routes of Exposure and Acute Effects

- Inhalation: Inhaling dusts or vapors can lead to irritation of the respiratory tract.[1][6] Systemic effects following significant inhalation may include headache, dizziness, and nausea.[1]
- Dermal Contact: Direct contact causes skin irritation and potentially severe chemical burns. [2][5] The compound can be absorbed through the skin, contributing to systemic toxicity.
- Eye Contact: Poses a serious risk of severe eye irritation and corrosive damage.[2][6]
- Ingestion: Harmful if swallowed.[5] Ingestion can cause burns to the gastrointestinal tract. Do NOT induce vomiting if ingested.[2]

Emergency First-Aid Procedures

Immediate medical attention is required for all significant exposures.

- Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][6]
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate attention from an ophthalmologist.[2][5]
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Given its hazardous nature, strict safety protocols are mandatory when handling 4-CPEA.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] Eyewash stations and safety showers must be readily accessible.[7]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
 - Eye Protection: Use chemical safety goggles or a face shield.[2]
 - Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.
 - Respiratory Protection: If dusts or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5][7]
- Storage: Store in a cool, dry, well-ventilated place.[1][2] The container should be tightly closed. Store locked up and away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[2][7]

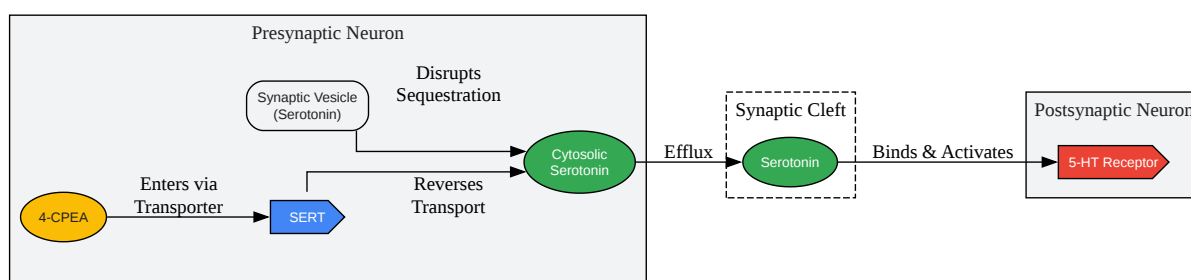
Part 2: Toxicological and Pharmacological Profile

Specific toxicological studies on 4-CPEA are limited in publicly accessible literature. However, its structural similarity to other para-chloro-substituted phenethylamines, most notably para-Chloroamphetamine (PCA), allows for a scientifically grounded, albeit speculative, assessment of its likely mechanism of action and toxicological risks.

Postulated Mechanism of Action: A Monoamine Releaser

Phenethylamines are well-established as modulators of monoamine neurotransmitter systems.[8] The addition of a chlorine atom at the 4-position of the phenyl ring, as seen in PCA, dramatically increases potency and selectivity towards the serotonin transporter (SERT) compared to its non-chlorinated analogue.[9] PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is used experimentally as a serotonergic neurotoxin to induce long-lasting depletion of serotonin.[10]

It is highly probable that 4-CPEA shares this mechanism. It likely acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to the release of neurotransmitters from presynaptic terminals. The para-chloro substitution strongly suggests a pronounced serotonergic effect.



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Caption: Postulated mechanism of 4-CPEA at a serotonergic synapse.

Systemic Toxicity and Neurotoxic Potential

- **Acute Systemic Effects:** Beyond immediate irritation, high-dose exposure may lead to systemic toxicity, including headaches, dizziness, and nausea.[1] These symptoms are consistent with excessive monoamine release.
- **Neurotoxicity:** The most significant concern arising from the structural analogy to PCA is the potential for serotonergic neurotoxicity. High doses of PCA are known to cause long-term, possibly permanent, depletion of serotonin markers in animal models.[10][11] This effect is thought to be mediated by oxidative stress resulting from the massive release of serotonin and dopamine. While this has not been demonstrated for 4-CPEA, it represents a major, unquantified risk. Researchers should handle this compound with the assumption that it may be neurotoxic.

- **Carcinogenicity and Chronic Effects:** There is limited data on the long-term effects of 4-CPEA exposure. It is not currently classified as a carcinogen by major regulatory agencies like IARC or the EPA.^[1]

Part 3: Occupational Health and Exposure Monitoring

No official occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for **4-Chlorophenethylamine**. In the absence of such guidelines, a conservative approach based on qualitative risk assessment and robust control strategies is essential.

Risk Assessment in a Laboratory Setting

The primary risks involve accidental inhalation of powders or aerosols and dermal contact with the solid or solutions. The potential for severe corrosive injury and unknown long-term neurotoxicity necessitates stringent controls.

Table 2: Risk Mitigation Strategies

Hazard	Route of Exposure	Primary Control (Elimination/Substitution/Engineering)	Secondary Control (Administrative/PPE)
Corrosive/Irritant	Dermal, Eye	Handle all solids and solutions within a certified chemical fume hood.	Develop and follow strict Standard Operating Procedures (SOPs). Wear gloves, lab coat, and chemical goggles.
Respiratory Irritant	Inhalation	Use a fume hood. When weighing powder, use a ventilated balance enclosure.	Minimize aerosol generation. Use appropriate respiratory protection if engineering controls are insufficient.
Systemic Toxicity	Dermal, Inhalation	Utilize engineering controls to minimize all potential exposure.	Implement rigorous housekeeping and decontamination procedures. Mandatory training on substance hazards.
Potential Neurotoxicity	Dermal, Inhalation	Assume neurotoxic potential and apply the highest level of containment feasible.	Strict adherence to PPE protocols. Consider periodic health surveillance for personnel with regular exposure.

Analytical Methods for Exposure Monitoring

Detecting and quantifying 4-CPEA in environmental or biological samples is crucial for assessing contamination and exposure. The methods of choice are highly sensitive chromatographic techniques coupled with mass spectrometry.

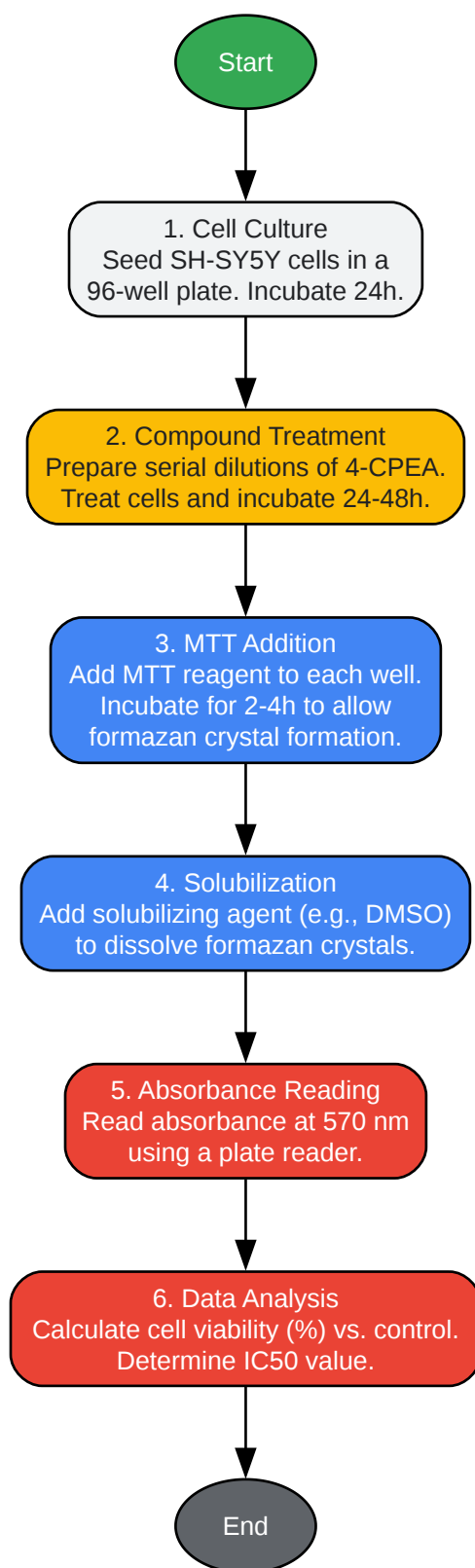
- Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for identifying phenethylamines. Derivatization may be required to improve chromatographic performance.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for quantifying trace amounts in complex biological matrices like blood, urine, or plasma.[\[12\]](#)

Part 4: Key Experimental Protocols

The following protocols are provided as templates for researchers. They should be adapted and validated for specific laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a method to assess the potential toxicity of 4-CPEA on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.



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Caption: Workflow for assessing 4-CPEA cytotoxicity using an MTT assay.

Methodology:

- **Cell Seeding:** Plate SH-SY5Y cells at a density of 1×10^4 cells/well in a 96-well microplate and allow them to adhere for 24 hours.
- **Compound Preparation:** Prepare a stock solution of 4-CPEA in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.
- **Cell Treatment:** Remove the old medium from the cells and replace it with a medium containing the various concentrations of 4-CPEA. Include untreated cells as a negative control and a solvent-only control. Incubate for 24 or 48 hours.
- **MTT Reagent:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification in Plasma by LC-MS/MS

This protocol describes a general workflow for extracting and quantifying 4-CPEA from a plasma sample, which is essential for toxicokinetic studies or exposure assessment.

Methodology:

- **Sample Preparation (Protein Precipitation):**
 - To 100 μ L of plasma sample, add 200 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of 4-CPEA).

- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Extraction and Concentration:
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
 - Vortex and transfer to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for 4-CPEA and the internal standard using Multiple Reaction Monitoring (MRM).
- Quantification:
 - Generate a calibration curve using standards of known concentrations prepared in a blank matrix.
 - Quantify the amount of 4-CPEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

4-Chlorophenethylamine is a hazardous chemical that requires stringent safety protocols in any research or development setting. Its primary risks include severe irritation and corrosive damage to the skin, eyes, and respiratory system. While specific toxicological data is scarce, its close structural relationship to para-Chloroamphetamine strongly suggests a potent effect on the serotonin system and a significant, unconfirmed risk of neurotoxicity. Professionals handling this compound must operate with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment at all times. The analytical and in vitro protocols provided here offer a framework for responsible investigation and risk management.

References

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